Computed Lipophilicity and Polar Surface Area Differentiate the Azepane Derivative from Morpholine and Piperidine Analogs
The computed logP (XLogP3-AA) of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide is 1.6, with a topological polar surface area (TPSA) of 67.4 Ų . In comparison, the morpholine-4-carboximidamide analog (Compound 4, reported by Abo-Ghalia et al., 2021) contains an oxygen atom in the six-membered ring, which increases TPSA and reduces logP relative to the all-carbon azepane ring, as the morpholine oxygen contributes additional hydrogen-bond acceptor capacity and polarity . The azepane derivative thus occupies a more lipophilic region of chemical space, potentially favoring passive membrane permeability at the cost of solubility.
| Evidence Dimension | Computed logP and TPSA |
|---|---|
| Target Compound Data | logP = 1.6, TPSA = 67.4 Ų |
| Comparator Or Baseline | Morpholine analog (N-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide): expected TPSA >75 Ų, logP <1.6 (not explicitly computed in the cited reference) |
| Quantified Difference | TPSA increase estimated at >7.6 Ų for the morpholine derivative based on the additional oxygen atom contribution |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.8.24 in PubChem ; comparator structural inference from Abo-Ghalia et al. 2021 |
Why This Matters
If the intended target binding site is hydrophobic, the azepane derivative’s lower TPSA and higher logP may translate into superior passive permeability compared to the morpholine analog, making it the structurally rational choice for cell-based assays.
- [1] PubChem. (2026). Compound Summary for CID 3129740, N'-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide. U.S. National Library of Medicine. Retrieved May 3, 2026. View Source
- [2] Abo-Ghalia, M. H., et al. (2021). Synthesis and anti-hyperglycemic evaluation of novel carboximidamides derived from cyanamides. Journal of Molecular Structure, 1231, 129666. (Compound 4 morpholine-carboximidamide used as structural comparator.) View Source
